LogP Modulation by 4-Methoxy Group
The octanol-water partition coefficient (LogP) is a critical determinant of both synthetic intermediate handling and the final drug's ADME profile. The 4-methoxy group of the target compound provides a significantly different lipophilicity compared to the 3-methylphenyl analog (3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, CAS 2060025-16-1) . While both compounds share the same core scaffold, the electron-donating methoxy group increases polarity, leading to a lower calculated LogP. In a head-to-head comparison using in silico prediction (ALOGPS 2.1), the 4-methoxy derivative has a LogP of 2.1, whereas the 3-methyl analog has a LogP of 2.8 . This difference of 0.7 log units indicates substantially different partitioning behavior, affecting both extraction efficiency during work-up and passive membrane permeability if carried forward into a lead molecule.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1 |
| Comparator Or Baseline | 3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: LogP = 2.8 |
| Quantified Difference | ΔLogP = -0.7 (lower lipophilicity for target) |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm |
Why This Matters
A 0.7 log unit difference in lipophilicity can translate into a 5-fold change in solubility and dramatically different chromatographic retention times, directly impacting purification strategy and overall synthetic yield.
